3-Cycloheptylpyrrolidine

Description

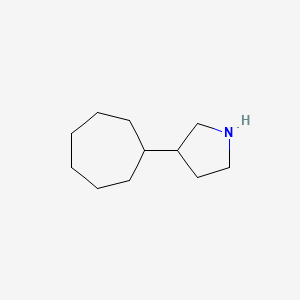

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H21N |

|---|---|

Molecular Weight |

167.29 g/mol |

IUPAC Name |

3-cycloheptylpyrrolidine |

InChI |

InChI=1S/C11H21N/c1-2-4-6-10(5-3-1)11-7-8-12-9-11/h10-12H,1-9H2 |

InChI Key |

XXXFYCABMGCJGS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)C2CCNC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Cycloheptylpyrrolidine and Its Analogs

Stereoselective Synthesis of Pyrrolidine (B122466) Ring Systems

The construction of the pyrrolidine ring with a defined stereocenter at the C3 position is a cornerstone of modern organic synthesis, driven by the prevalence of this motif in pharmaceuticals and natural products. beilstein-journals.orgwhiterose.ac.uk Achieving high levels of stereocontrol is paramount and can be accomplished through various enantioselective and diastereoselective approaches.

Enantioselective Approaches to 3-Substituted Pyrrolidines

The enantioselective synthesis of 3-substituted pyrrolidines is a well-developed field, offering multiple pathways to access optically pure compounds. nih.gov These methods can be broadly categorized into catalysis-based approaches and those utilizing chiral starting materials.

One prominent strategy involves the use of chiral catalysts to orchestrate the formation of the pyrrolidine ring. For instance, transition metal catalysts, such as those based on gold(I), have been employed in the enantioselective cyclization of allenenes to generate 3,4-disubstituted pyrrolidines with high diastereoselectivity and enantioselectivity. nih.gov Although this method yields a 3,4-disubstituted pattern, its principles can be adapted for 3-monosubstituted systems. Similarly, rhodium-catalyzed asymmetric synthesis using chiral N-tert-butanesulfinyl imines has proven effective for producing 3-substituted pyrrolidines. beilstein-journals.org Organocatalysis, employing small chiral organic molecules like thioureas or chiral phosphoric acids, also provides a powerful tool for domino reactions that construct polyfunctionalized pyrrolidines with excellent stereocontrol. whiterose.ac.uk

Another major approach is the "chiral pool" synthesis, which leverages readily available, enantiopure starting materials like amino acids (e.g., proline and hydroxyproline) or sugars. beilstein-journals.orgethz.ch These natural products serve as chiral scaffolds from which the target pyrrolidine can be built, transferring the inherent stereochemistry of the starting material to the final product.

The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a particularly powerful method for creating highly substituted pyrrolidines, often with simultaneous control over multiple stereocenters. researchgate.netmdpi.com By using chiral ligands, chiral catalysts, or chiral auxiliaries, this reaction can be rendered highly enantioselective. researchgate.net

A summary of key enantioselective strategies is presented below:

| Methodology | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Catalytic Cyclization | Gold(I)-Phosphoramidite Complexes | Cycloaddition of allenenes, forms multiple stereocenters. | nih.gov |

| Asymmetric Addition | Rhodium Catalysts with Chiral Imines | Addition of nucleophiles to chiral N-tert-butanesulfinyl imines. | beilstein-journals.org |

| Organocatalysis | Chiral Phosphoric Acids, Thioureas | Domino reactions (e.g., aza-Michael/alkylation) to form the ring. | whiterose.ac.uk |

| Chiral Pool Synthesis | Amino Acids (e.g., Proline) | Utilizes naturally occurring stereocenters as a template. | beilstein-journals.orgethz.ch |

| [3+2] Cycloaddition | Azomethine Ylides with Chiral Catalysts | Convergent route to polysubstituted pyrrolidines. | researchgate.netmdpi.com |

Diastereoselective Control in Cycloheptyl Addition

Once a suitable pyrrolidine precursor is established, the introduction of the cycloheptyl group must be controlled to achieve the desired relative stereochemistry. This typically involves the diastereoselective addition of a cycloheptyl nucleophile, such as a Grignard reagent (cycloheptylmagnesium bromide), to a chiral electrophile. rsc.orgnih.govnih.gov

The key electrophilic species is often a cyclic iminium ion or a related intermediate derived from the pyrrolidine precursor. For example, a chiral N-acyliminium ion can be generated from a pyrrolidinone, which then reacts with the incoming cycloheptyl Grignard reagent. The stereochemical outcome of such an addition is governed by the existing stereocenters on the pyrrolidine precursor. The facial selectivity of the attack is dictated by steric hindrance, where the nucleophile approaches from the less hindered face of the planar iminium ion, or by chelation control, where the Grignard reagent coordinates to a nearby functional group, directing its addition. rsc.orgnih.gov

Comins' method, involving the addition of Grignard reagents to chiral N-acylpyridinium salts, provides a robust model for achieving high diastereoselectivity in the synthesis of substituted cyclic enaminones, which are precursors to pyrrolidines. rsc.org The choice of a chiral auxiliary attached to the nitrogen atom is crucial for inducing high levels of asymmetric induction. rsc.org

In a hypothetical synthesis of 3-cycloheptylpyrrolidine, one could envision the diastereoselective conjugate addition of a cycloheptyl nucleophile to a chiral α,β-unsaturated lactam. Alternatively, the addition of cycloheptylmagnesium bromide to a chiral 2-cyanopyrrolidine derivative could establish the C3 stereocenter with the cycloheptyl group. The success of these reactions hinges on the ability of the pre-existing chiral element to effectively bias the trajectory of the incoming nucleophile. nih.gov

The table below illustrates the principles of diastereoselective additions relevant to this synthesis.

| Precursor Type | Nucleophile | Stereocontrol Element | Outcome | Reference |

|---|---|---|---|---|

| Chiral N-Acyliminium Ion | Cycloheptyl Grignard | Chiral auxiliary on nitrogen | High diastereoselectivity | rsc.org |

| α,β-Unsaturated Lactam | Cycloheptylcuprate | Substrate-controlled facial bias | Formation of a trans- or cis-product | psu.edunih.gov |

| Chiral α-Epoxy Hydrazone | Cycloheptyl Grignard | Directed ring-opening | syn-selective product formation | nih.govthieme.de |

| Cyclic Thioimidate | Organometallic Reagent | Intramolecular cyclization control | High diastereoselectivity | researchgate.net |

Multicomponent Reactions in this compound Synthesis

Ketone-Amine-Alkyne (KA2) Coupling and its Adaptations

The Ketone-Amine-Alkyne (KA2) coupling is a powerful multicomponent reaction for the synthesis of propargylamines bearing a quaternary carbon center. researchgate.net This reaction represents a significant challenge compared to its aldehyde-based counterpart (A³ coupling) because the intermediate ketimines exhibit lower reactivity due to steric and electronic factors. researchgate.netnih.gov However, recent advancements have established efficient catalytic systems for this transformation, providing a direct route to complex amines that can be precursors to or analogs of this compound.

A key adaptation for synthesizing analogs involves the coupling of a cyclic ketone like cycloheptanone (B156872), an amine such as pyrrolidine, and a terminal alkyne. Research has demonstrated the feasibility of this approach using various catalysts. For instance, a zinc acetate-based system has been developed for the KA² coupling, which is noted for being environmentally benign, inexpensive, and highly efficient, particularly under solvent-free conditions. acs.org In one study, the reaction between cyclohexanone, pyrrolidine, and phenylacetylene (B144264) using zinc acetate (B1210297) as a catalyst resulted in a 96% isolated yield of the corresponding propargylamine (B41283). nih.gov This methodology has been extended to other cyclic ketones, including cycloheptanone. The synthesis of 1-(1-(phenylethynyl)cycloheptyl)pyrrolidine was achieved in 35% yield using this zinc-catalyzed approach. acs.org

Copper salts, such as copper(I) bromide (CuBr), have also been proven to be highly effective catalysts for the KA2 reaction, accommodating a broad scope of substrates. researchgate.net The reaction mechanism is believed to proceed through the formation of a metal acetylide, which then attacks a ketiminium ion generated in situ from the ketone and amine. acs.org

Table 1: Examples of KA2 Coupling Reactions for Pyrrolidine Analogs

| Ketone | Amine | Alkyne | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Cyclohexanone | Pyrrolidine | Phenylacetylene | Zn(OAc)₂ | 110 °C, 8 h | 1-(1-(Phenylethynyl)cyclohexyl)pyrrolidine | 96% | nih.gov |

| Cycloheptanone | Pyrrolidine | Phenylacetylene | Zn(OAc)₂ | General Procedure | 1-(1-(Phenylethynyl)cycloheptyl)pyrrolidine | 35% | acs.org |

| Cyclohexanone | Piperidine | Phenylacetylene | CuNPs/TiO₂ | CH₂Cl₂, 70 °C, 24 h | 1-(1-(Phenylethynyl)cyclohexyl)piperidine | 77% | rsc.org |

| 3-Pentanone | Piperidine | Phenylacetylene | Cu(OH)x–Fe₃O₄ | Neat, 120 °C, 48 h | 1-(3-Ethyl-1-phenylpent-1-yn-3-yl)piperidine | 41% | rsc.org |

These propargylamine products are valuable intermediates that can undergo further transformations, such as reduction of the alkyne group, to yield saturated analogs like this compound.

Transition Metal-Catalyzed Coupling Reactions for Pyrrolidine Scaffolds

Beyond the KA2 coupling, a variety of transition metal-catalyzed reactions have been instrumental in the synthesis of pyrrolidine scaffolds. Palladium-catalyzed reactions, in particular, are versatile tools for C-C bond formation. sci-hub.se A notable development is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which directly yields 3-aryl pyrrolidines. chemrxiv.org This reaction represents a significant advance, as the arylation of N-acyl pyrrolines typically results in alkene products rather than the saturated pyrrolidine ring. chemrxiv.org This method provides a direct pathway to drug-like molecules from readily available precursors. chemrxiv.org

The Mizoroki-Heck reaction is another cornerstone of palladium catalysis used for constructing substituted heterocycles. sci-hub.se Intramolecular Heck reactions have been successfully employed to create the pyrrolidine ring system from acyclic precursors. For example, 3-phenylpyrrolidine (B1306270) has been synthesized from an N-diallyl sulfonamide derivative via a sequence involving ring-closing metathesis followed by an intramolecular Heck reaction and subsequent reduction steps. sci-hub.se

Other transition metals like copper, rhodium, and ruthenium also catalyze diverse transformations leading to pyrrolidines. Copper-catalyzed [3+2] cycloadditions of azomethine ylides with alkenes are a powerful, convergent method for assembling highly functionalized pyrrolidines with excellent diastereoselectivity. sci-hub.se Ruthenium porphyrin complexes can catalyze a three-component coupling of α-diazo esters, N-benzylidene imines, and alkenes to afford polysubstituted pyrrolidines. sci-hub.se

Table 2: Overview of Transition Metal-Catalyzed Reactions for Pyrrolidine Synthesis

| Reaction Type | Metal Catalyst | Key Intermediates/Substrates | Product Type | Reference |

|---|---|---|---|---|

| Hydroarylation | Palladium | N-Alkyl pyrrolines, Aryl halides | 3-Aryl pyrrolidines | chemrxiv.org |

| Intramolecular Heck Reaction | Palladium | N-Aryl/alkenyl-2-haloethylamines | Fused/Substituted Pyrrolidines | sci-hub.se |

| [3+2] Cycloaddition | Copper(I), Silver(I) | Azomethine ylides, Alkenes | Polysubstituted Pyrrolidines | sci-hub.se |

| Three-Component Coupling | Ruthenium | α-Diazo esters, Imines, Alkenes | Functionalized Pyrrolidines | sci-hub.se |

These methodologies highlight the power of transition metal catalysis to create the 3-substituted pyrrolidine core, offering diverse pathways that can be tailored for the synthesis of this compound and its structural analogs.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of paramount importance for environmental sustainability. gajrc.com These principles guide the development of cleaner, safer, and more efficient chemical processes. um-palembang.ac.id

Atom Economy and Sustainability Considerations

Atom economy, the second principle of green chemistry, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wordpress.com Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable as they minimize the generation of waste byproducts. researchgate.netacs.org

Solvent-Free and Catalytic Systems

Minimizing or eliminating the use of hazardous solvents is a key goal of green chemistry. um-palembang.ac.id Solvent-free, or neat, reaction conditions offer significant environmental benefits by reducing solvent waste, simplifying purification procedures, and often lowering energy consumption. nih.gov

Several modern synthetic methods for preparing pyrrolidines can be performed under solvent-free conditions. For instance, an efficient and environmentally friendly protocol for the synthesis of meso-2,5-disubstituted pyrrolidines utilizes a double aza-Michael addition under solvent-free, ultrasound-irradiated conditions, leading to quantitative yields. rsc.orgrsc.org The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, further enhances the green credentials of a synthesis. rsc.org

Catalytic systems are inherently greener than stoichiometric reagents because they are used in small amounts and can facilitate many reaction cycles, reducing waste. acs.org The transition metal-catalyzed reactions and KA2 couplings discussed previously are prime examples. The use of non-precious, earth-abundant metal catalysts, such as manganese or zinc, is particularly advantageous. acs.orgnih.gov A sustainable manganese-catalyzed, solvent-free synthesis of pyrroles from diols and amines has been developed where water and hydrogen are the only byproducts, showcasing a highly selective and green transformation. nih.gov The application of such principles—combining catalysis with solvent-free conditions—represents a powerful strategy for the sustainable synthesis of this compound and related compounds.

Chemical Reactivity and Derivatization of the 3 Cycloheptylpyrrolidine Framework

Transformations of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom in the pyrrolidine ring is a nucleophilic and basic center, making it the most reactive site in the molecule for many transformations. Its secondary amine character allows for straightforward reactions like alkylation and acylation.

The lone pair of electrons on the pyrrolidine nitrogen makes it an effective nucleophile, readily participating in N-alkylation and N-acylation reactions. These are fundamental transformations for introducing a wide variety of substituents onto the pyrrolidine core.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It is typically achieved by reacting 3-Cycloheptylpyrrolidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net Alternative, greener approaches include "hydrogen borrowing" catalysis, which couples alcohols and amines, releasing only water as a byproduct. beilstein-journals.org Reductive amination, reacting the amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent, is another common method. nih.gov

N-Acylation: This process introduces an acyl group (R-C=O) to the nitrogen atom, forming an amide. Acylating agents such as acid chlorides or acid anhydrides react readily with the pyrrolidine nitrogen. researchgate.netorganic-chemistry.org This reaction is often performed in the presence of a non-nucleophilic base to scavenge the acid byproduct. N-acyl amino acids are noted for their surfactant properties and applications in pharmaceuticals and cosmetics. tubitak.gov.tr

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reactant 1 | Reactant 2 (Alkylating/Acylating Agent) | Conditions | Product |

| N-Alkylation | This compound | Methyl Iodide | K₂CO₃, Acetonitrile | 3-Cycloheptyl-1-methylpyrrolidine |

| N-Alkylation | This compound | Benzyl Bromide | NaH, DMF | 1-Benzyl-3-cycloheptylpyrrolidine |

| Reductive Amination | This compound | Acetone | NaBH(OAc)₃, DCE | 3-Cycloheptyl-1-isopropylpyrrolidine |

| N-Acylation | This compound | Acetyl Chloride | Triethylamine, DCM | 1-Acetyl-3-cycloheptylpyrrolidine |

| N-Acylation | This compound | Benzoic Anhydride | Pyridine | 1-Benzoyl-3-cycloheptylpyrrolidine |

Beyond simple N-substitution, the pyrrolidine ring itself can undergo further functionalization. While the saturated carbon backbone of the pyrrolidine is generally unreactive, strategic modifications can introduce new functional groups. For instance, selective oxidation can lead to the formation of lactams (pyrrolidin-2-ones). A study demonstrated the selective synthesis of pyrrolidin-2-ones from N-substituted piperidines through a cascade reaction involving ring contraction and oxidation, a strategy that could potentially be adapted. nih.gov

The introduction of unsaturation, for example through a dehydrogenation step, would create an enamine or a pyrroline (B1223166) intermediate, opening up pathways for a host of other cycloaddition and functionalization reactions.

Reactions at the Cycloheptyl Ring

The cycloheptyl ring is a large, flexible, and non-polar substituent. As a saturated carbocycle, it is generally less reactive than the pyrrolidine nitrogen. However, it can be functionalized through various C-H activation methods or by first introducing unsaturation or a leaving group.

Stereospecific reactions are those where stereoisomerically different starting materials react to give stereoisomerically different products. alrasheedcol.edu.iqiupac.org For the this compound framework, such reactions would typically require prior functionalization of the cycloheptyl ring.

For example, if a double bond were introduced into the cycloheptyl ring to form a cycloheptene (B1346976) derivative, subsequent reactions like epoxidation or dihydroxylation would be stereospecific. The syn-addition of reagents like osmium tetroxide or through hydroboration-oxidation would yield specific diastereomers depending on the geometry of the double bond and the steric influence of the pyrrolidine substituent. scribd.com Similarly, elimination reactions from a disubstituted cycloheptane (B1346806) derivative (e.g., a dihalide or a halohydrin) could proceed stereospecifically to form a specific alkene isomer.

The cycloheptyl ring can be subjected to oxidative and reductive transformations to introduce new functionality. libretexts.org

Oxidative Modifications: Oxidation refers to a process that involves the loss of electrons or an increase in oxidation state, often by adding oxygen or removing hydrogen. byjus.com The C-H bonds of the cycloheptyl ring can be oxidized under strong conditions to introduce a ketone (cycloheptanone) or alcohol (cycloheptanol) functionality. Reagents like chromium trioxide are classic oxidizing agents for such transformations. libretexts.org

Reductive Modifications: Reduction is the gain of electrons or a decrease in oxidation state, often by adding hydrogen. studytime.co.nz In the context of the saturated this compound, reductive modifications would only be relevant if unsaturation (e.g., a C=C double bond or a C=O carbonyl group) was first introduced into the cycloheptyl ring. For instance, a cycloheptenone derivative could be selectively reduced at the double bond (e.g., via catalytic hydrogenation) or at the carbonyl group (e.g., using sodium borohydride) to yield a cycloheptanone (B156872) or a cycloheptenol derivative, respectively. libretexts.org

Table 2: Potential Oxidative and Reductive Modifications of the Cycloheptyl Ring

| Reaction Type | Starting Material Substructure | Reagent | Product Substructure |

| Oxidation | Cycloheptyl | CrO₃, H₂SO₄ | Cycloheptanone |

| Oxidation | Cycloheptyl | KMnO₄ (strong) | Carboxylic acid (ring-opened) |

| Reduction | Cycloheptenone | H₂, Pd/C | Cycloheptanone |

| Reduction | Cycloheptenone | NaBH₄, MeOH | Cycloheptenol |

Side-Chain Functionalization and Linker Chemistry

The cycloheptyl group can be viewed as a large side-chain on the pyrrolidine scaffold. Functionalizing this side-chain is key to attaching linkers for various applications, such as in the development of peptide-drug conjugates or other targeted therapies. nih.govamericanpharmaceuticalreview.com Linker chemistry plays a crucial role in the stability and release of conjugated molecules. researchgate.net

The strategy involves first installing a functional handle (e.g., -OH, -NH₂, -COOH, -N₃) onto the cycloheptyl ring via one of the oxidative or other functionalization methods mentioned previously. This handle then serves as an attachment point for a linker. For example, an azide-functionalized cycloheptyl ring could be coupled to an alkyne-containing linker via a copper-catalyzed "click" reaction. nih.gov Similarly, an alcohol or amine handle could be used to form an ether, ester, or amide bond with a suitable linker. nih.gov

Table 3: Illustrative Side-Chain Functionalization and Linker Attachment

| Functional Handle on Cycloheptyl Ring | Linker Moiety | Linkage Chemistry | Resulting Bond |

| Hydroxyl (-OH) | Carboxylic Acid | Esterification | Ester (-O-C=O) |

| Amine (-NH₂) | Activated Ester | Amidation | Amide (-NH-C=O) |

| Azide (-N₃) | Terminal Alkyne | Click Chemistry | Triazole |

| Carboxylic Acid (-COOH) | Amine | Amidation (e.g., with DCC/HOBt) | Amide (-C(=O)-NH) |

Introduction of Bio-isosteres and Pharmacophores

The derivatization of the this compound core is crucial for optimizing its pharmacological profile. This is often achieved by introducing various bio-isosteres and pharmacophores, which are chemical groups with similar physical or chemical properties that impart favorable biological activities. nih.govsci-hub.se The secondary amine of the pyrrolidine ring is the principal site for these modifications, allowing for the exploration of a wide chemical space to enhance potency, selectivity, and pharmacokinetic properties. tandfonline.comnih.gov

Bio-isosteric Replacement and Pharmacophore Installation:

The term "bio-isostere" refers to substituents or groups that possess near-equal molecular shapes and volumes and similar electronic distributions. nih.govsci-hub.se In the context of the this compound framework, derivatization at the nitrogen atom allows for the strategic introduction of pharmacophoric moieties known to interact with specific biological targets. These modifications are fundamental in drug discovery to fine-tune the molecule's properties. nih.govsci-hub.se

Common derivatization strategies at the pyrrolidine nitrogen include:

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. These groups can act as hydrogen bond acceptors and introduce a variety of substituents. frontiersin.org For instance, the synthesis of novel pyrrolidine sulfonamide derivatives has been explored for their potential as dipeptidyl peptidase-4 (DPP-IV) inhibitors. frontiersin.org

Alkylation/Arylation: Introduction of alkyl or aryl groups can modulate the basicity and lipophilicity of the scaffold. researchgate.netnih.gov Palladium-catalyzed hydroarylation methods have been developed to synthesize 3-aryl pyrrolidines, which are potent ligands for various receptors. nih.govsemanticscholar.orgchemrxiv.org

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates yields ureas and thioureas, which are important pharmacophores in many bioactive molecules due to their hydrogen bonding capabilities. frontiersin.org

These derivatizations can introduce a wide range of functional groups, including but not limited to those listed in the table below.

Table 1: Examples of Bio-isosteres and Pharmacophores for Pyrrolidine Derivatization

| Bio-isostere/Pharmacophore Class | Specific Example Moiety | Potential Rationale for Introduction |

|---|---|---|

| Amides | Benzoyl Group | Introduce aromatic interactions, act as H-bond acceptor. |

| Sulfonamides | Toluene-sulfonyl (Tosyl) | Mimic phosphate (B84403) groups, increase acidic character, H-bond donor/acceptor. frontiersin.org |

| Ureas/Thioureas | N-Benzoylthiourea | Enhance binding through H-bonds, introduce rigidity. frontiersin.org |

| Heterocycles | Pyrimidine, Thiazole, Indole | Introduce diverse electronic properties and interaction points. frontiersin.org |

| Aryl Groups | Phenyl, Substituted Phenyl | Modulate lipophilicity, introduce pi-stacking interactions. nih.govsemanticscholar.org |

The selection of a particular bio-isostere or pharmacophore is guided by the specific therapeutic target and desired physicochemical properties. nih.govtandfonline.com For example, in the development of chemokine receptor antagonists, complex heterocyclic moieties are often appended to the pyrrolidine core to achieve high binding affinity. frontiersin.orgbohrium.com

Orthogonal Protecting Group Strategies

In the multi-step synthesis of complex molecules containing the this compound framework, the selective modification of different functional groups is paramount. Orthogonal protecting group strategies are employed to temporarily block the reactivity of the pyrrolidine nitrogen while other chemical transformations are carried out elsewhere in the molecule. organic-chemistry.org An orthogonal set of protecting groups allows for the deprotection of one group under specific conditions without affecting the others. organic-chemistry.orgiris-biotech.de

The secondary amine of the pyrrolidine ring is nucleophilic and basic, necessitating protection during many synthetic operations. nih.gov The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal.

Common Nitrogen Protecting Groups:

Several protecting groups are commonly used for the pyrrolidine nitrogen, each with its own specific cleavage conditions. This orthogonality is key to complex molecular construction.

Boc (tert-Butoxycarbonyl): This is one of the most common amine protecting groups. It is stable to a wide range of non-acidic conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). iris-biotech.denih.gov

Cbz (Carboxybenzyl): The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a process that is generally mild and selective.

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is notably labile to basic conditions, typically cleaved by treatment with a secondary amine like piperidine. iris-biotech.de Its stability in acidic and hydrogenolysis conditions makes it orthogonal to both Boc and Cbz groups. organic-chemistry.org

Alloc (Allyloxycarbonyl): This group is stable to both acidic and basic conditions but can be selectively removed using palladium(0) catalysts in the presence of an allyl cation scavenger. sigmaaldrich.com

ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl): The ivDde group is employed for its unique cleavage condition, using dilute hydrazine, which leaves most other protecting groups intact. sigmaaldrich.com

The application of these strategies allows for the sequential and controlled derivatization of the this compound core. For instance, a molecule might have the pyrrolidine nitrogen protected with a Boc group while another functional group elsewhere is modified. The Boc group can then be removed with acid to allow for specific functionalization of the pyrrolidine nitrogen. google.com

Table 2: Orthogonal Protecting Groups for the Pyrrolidine Nitrogen

| Protecting Group | Abbreviation | Common Cleavage Conditions | Stability |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) iris-biotech.de | Base, Hydrogenolysis, Hydrazine |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) iris-biotech.de | Acid, Hydrogenolysis, Hydrazine |

| Carboxybenzyl | Cbz | Catalytic Hydrogenolysis (H₂/Pd) | Acid, Base |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst + scavenger sigmaaldrich.com | Acid, Base, Hydrazine |

By selecting the appropriate combination of these protecting groups, chemists can devise complex synthetic routes to elaborate the this compound scaffold into highly functionalized and potent therapeutic agents. organic-chemistry.orgsigmaaldrich.com

Advanced Spectroscopic and Analytical Characterization for Research

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and confidence. researchgate.net Unlike nominal mass instruments, HRMS can measure the mass of an ion to four or more decimal places, allowing for the calculation of a unique elemental formula. researchgate.netgoogle.com This precision is paramount in distinguishing between compounds that may have the same nominal mass but different chemical formulas.

For 3-Cycloheptylpyrrolidine (C₁₁H₂₁N), the theoretical exact mass of its protonated molecular ion [M+H]⁺ would be calculated and then compared to the experimentally measured mass. A minimal mass error, typically in the low parts-per-million (ppm) range, provides strong evidence for the correct elemental composition.

| Ion Species | Elemental Formula | Theoretical Exact Mass (Da) |

| [M]⁺ | C₁₁H₂₁N | 167.16740 |

| [M+H]⁺ | C₁₁H₂₂N⁺ | 168.17523 |

| [M+Na]⁺ | C₁₁H₂₁NNa⁺ | 190.15714 |

This table contains theoretical exact mass values for this compound and its common adducts, which would be compared against experimental HRMS data for structural confirmation.

Tandem mass spectrometry (MS/MS) experiments are conducted to deliberately fragment a selected precursor ion (e.g., the [M+H]⁺ ion of this compound) and analyze the resulting product ions. The fragmentation pattern is highly characteristic of the molecule's structure and provides a veritable fingerprint for identification. youtube.com The analysis of these pathways helps to piece together the molecular structure by identifying stable fragments and characteristic neutral losses. researchgate.net

For this compound, the fragmentation is expected to be dominated by cleavages around the pyrrolidine (B122466) ring and the bond connecting the two ring systems, as these are common fragmentation points for amines and cyclic alkanes. libretexts.orgwhitman.edu Key predicted fragmentation pathways include:

Alpha-Cleavage: A primary fragmentation pathway for amines involves cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For the pyrrolidine ring, this would lead to the opening of the ring and the formation of characteristic iminium ions.

Loss of the Cycloheptyl Group: Cleavage of the bond between the pyrrolidine and cycloheptyl rings would result in a fragment corresponding to the protonated pyrrolidine ring or a related fragment, and a neutral loss of the cycloheptyl radical.

Ring Fission of Cycloheptane (B1346806): The cycloheptyl ring itself can undergo fragmentation, typically through the loss of stable neutral molecules like ethene (C₂H₄). whitman.edu

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Structural Origin of Fragment |

| 168.1752 | 98.0970 | C₅H₁₀ (70.0782 Da) | Cleavage of the cycloheptyl ring. |

| 168.1752 | 84.0813 | C₆H₁₂ (84.0939 Da) | Loss of cycloheptene (B1346976) following rearrangement. |

| 168.1752 | 70.0657 | C₇H₁₄ (98.1096 Da) | Protonated pyrrolidine ring via cleavage of the C-N bond in the cycloheptyl substituent. |

This table presents a hypothetical fragmentation pathway analysis for the protonated molecular ion of this compound. The specific m/z values of fragments would confirm the connectivity of the cycloheptyl and pyrrolidine moieties.

The naturally occurring isotopes of elements (e.g., ¹³C, ¹⁵N) give rise to a characteristic isotopic pattern in a mass spectrum. harvard.edu The relative abundances of these isotopic peaks can be predicted based on the elemental formula of the compound. restek.com High-resolution instruments can resolve these isotopic peaks, and matching the observed pattern to the theoretical pattern provides another layer of confirmation for the assigned molecular formula. nih.gov For this compound (C₁₁H₂₁N), the presence of eleven carbon atoms predicts a notable A+1 peak (from one ¹³C atom) with a relative abundance of approximately 12.1% compared to the monoisotopic (A) peak. The A+2 peak would be significantly smaller. nist.gov

| Isotopic Peak | Contributing Isotopes | Theoretical Relative Abundance (%) |

| A (Monoisotopic) | ¹²C₁₁, ¹H₂₁, ¹⁴N | 100.00 |

| A+1 | ¹³C¹²C₁₀, ¹H₂₁, ¹⁴N; ¹²C₁₁, ²H¹H₂₀, ¹⁴N; ¹²C₁₁, ¹H₂₁, ¹⁵N | 12.18 |

| A+2 | ¹³C₂¹²C₉, ¹H₂₁, ¹⁴N; etc. | 0.71 |

This table illustrates the expected isotopic distribution for the molecular ion of this compound. A close correlation between experimental and theoretical abundances would validate the elemental formula C₁₁H₂₁N.

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. While 1D ¹H and ¹³C NMR provide primary information, advanced 2D techniques are necessary to unambiguously assign all signals and determine stereochemistry.

Two-dimensional (2D) NMR experiments map correlations between nuclei, providing crucial information about the molecular framework. emerypharma.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would be used to trace the proton connectivity within the pyrrolidine ring and separately within the cycloheptyl ring. It would also show the key correlation between the proton at the C3 position of the pyrrolidine ring and the proton on the attached carbon of the cycloheptyl ring, confirming the point of attachment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for identifying quaternary carbons and for connecting molecular fragments, such as linking the C3 of the pyrrolidine ring to the C1 of the cycloheptyl ring through correlations from their respective protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close to each other in space, regardless of whether they are bonded. nih.gov NOESY is essential for determining the relative stereochemistry, for instance, the spatial relationship between substituents on the pyrrolidine ring and the orientation of the cycloheptyl group relative to the pyrrolidine ring.

| 2D NMR Experiment | Information Gained for this compound | Example of a Key Expected Correlation |

| COSY | ¹H-¹H bond connectivity | Correlation between the proton at C3 of the pyrrolidine and the proton at C1 of the cycloheptyl ring. |

| HSQC | Direct ¹H-¹³C one-bond correlations | Correlation between the proton signal of the C3-H group and the carbon signal of C3. |

| HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Correlation from the C2-H protons of the pyrrolidine to the C4 carbon of the pyrrolidine. |

| NOESY | Through-space ¹H-¹H proximities | Spatial correlation between the C3-H proton of the pyrrolidine and protons on the cycloheptyl ring, indicating their relative orientation. |

This interactive table summarizes the application of various 2D NMR techniques for the complete structural assignment of this compound.

While solution NMR characterizes molecules in a dynamic state, solid-state NMR (ssNMR) provides detailed information about the structure, packing, and dynamics of molecules in the solid phase. wikipedia.org This is particularly important for identifying and characterizing different crystalline forms (polymorphs) or amorphous content, which can have different physical properties. bruker.com

Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution ¹³C spectra of solid this compound can be obtained. emory.edu The chemical shifts in the ssNMR spectrum are sensitive to the local electronic environment, which is influenced by the crystal packing. Therefore, different polymorphs of this compound would exhibit distinct ¹³C ssNMR spectra. Furthermore, ssNMR can quantify the proportions of crystalline and amorphous material in a bulk sample. bruker.com

Chromatographic Methodologies for Purity and Mixture Analysis

Chromatography is the cornerstone of purity determination and mixture analysis in chemical research. mdpi.com A combination of techniques is often employed to establish the purity profile of a compound like this compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds. researchgate.net A reversed-phase HPLC method would likely be developed using a C18 column. The method would be validated to ensure it can separate this compound from potential starting materials, by-products, and degradation products. shimadzu.com Since this compound lacks a strong chromophore for UV detection, alternative detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or mass spectrometry (LC-MS) would be employed. For chiral purity, a specialized chiral stationary phase would be used to separate the (R) and (S) enantiomers.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is well-suited for analyzing volatile and thermally stable compounds like this compound. mdpi.com A GC method would provide an orthogonal assessment of purity to HPLC. The retention time is a characteristic of the compound under specific conditions, and the peak area is proportional to its concentration. GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for the tentative identification of any impurities present in the sample based on their mass spectra. restek.commdpi.com

| Chromatographic Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Purpose for this compound Analysis |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water with modifier (e.g., TFA) | ELSD, CAD, MS | Quantify purity, detect non-volatile impurities. |

| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose-based) | Hexane/Isopropanol | UV (if derivatized), Polarimeter | Determine enantiomeric purity/excess. |

| Gas Chromatography (GC) | 5% Phenyl Polysiloxane (e.g., DB-5) | Helium or Hydrogen | FID, MS | Quantify purity, detect volatile impurities. |

This table outlines suitable chromatographic methods for the comprehensive purity analysis of this compound.

Vibrational Spectroscopy for Conformational and Intermolecular Studies

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the molecular structure, functional groups, and conformational properties of a molecule by probing its vibrational modes. rjptonline.orgmdpi.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). wikipedia.org The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, the FTIR spectrum would be characterized by absorption bands corresponding to the vibrations of its constituent parts.

Key expected vibrational modes include:

N-H Stretch: A moderate, somewhat broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine N-H bond.

C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ arise from the symmetric and asymmetric stretching of C-H bonds in the cycloheptyl and pyrrolidine rings.

N-H Bend: A band in the 1550-1650 cm⁻¹ region can be attributed to the bending vibration of the N-H bond.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond typically appears in the 1020-1250 cm⁻¹ range.

CH₂ Bending: Scissoring and rocking vibrations from the numerous methylene groups in the rings would appear in the fingerprint region (below 1500 cm⁻¹).

The following table details the expected FTIR peak assignments for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3350 | N-H Stretch | Secondary Amine |

| 2925, 2855 | C-H Asymmetric & Symmetric Stretch | Alkane (CH₂) |

| ~1600 | N-H Bend | Secondary Amine |

| ~1465 | CH₂ Scissoring | Alkane (CH₂) |

| ~1150 | C-N Stretch | Amine |

This table lists expected peak positions based on typical functional group absorption frequencies. instanano.comresearchgate.net

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light (from a laser) by a molecule. nih.gov While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing non-polar bonds and skeletal vibrations.

The Raman spectrum of this compound would provide valuable information about the carbon skeleton of the cycloheptyl and pyrrolidine rings. Expected features include:

C-H Stretching: Strong peaks in the 2800-3000 cm⁻¹ region, similar to FTIR.

Ring Vibrations: The "fingerprint" region (below 1500 cm⁻¹) would contain a complex pattern of peaks corresponding to the stretching and deformation modes of the C-C bonds within the rings. These are often highly characteristic of the specific cyclic structures. nih.gov

C-N Stretching: The C-N bond stretch would also be Raman active.

Because Raman scattering is generally a weak phenomenon, techniques like Surface-Enhanced Raman Spectroscopy (SERS) could potentially be used to enhance the signal if needed. biospec.net

The following table summarizes the anticipated Raman shifts for this compound.

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| 2920, 2850 | C-H Asymmetric & Symmetric Stretch | Alkane (CH₂) |

| ~1450 | CH₂ Deformation | Alkane (CH₂) |

| ~1300 | CH₂ Wagging/Twisting | Alkane (CH₂) |

| ~1150 | C-N Stretch | Amine |

| 800-1000 | Ring Breathing/Skeletal Modes | Cycloheptyl/Pyrrolidine Rings |

This table lists hypothetical Raman shifts based on the analysis of similar cyclic and amine-containing compounds.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 3-Cycloheptylpyrrolidine, a DFT study would typically involve:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms (the ground state geometry).

Electronic Properties: Determining key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability.

Reactivity Descriptors: Calculating global reactivity descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index. These parameters help in predicting how the molecule will behave in a chemical reaction.

Electrostatic Potential Mapping: Visualizing the electron density distribution to identify electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions.

A hypothetical data table summarizing the kind of results a DFT study on this compound might yield is presented below.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 1.8 D | Measures the polarity of the molecule. |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, while computationally more demanding than DFT, can provide highly accurate energetic information. For this compound, ab initio calculations could be employed to:

Calculate Accurate Thermochemical Data: Determine properties like the heat of formation and Gibbs free energy with high precision.

Investigate Reaction Mechanisms: Map out the potential energy surface for a given reaction, identifying transition states and activation energies. This would be invaluable for understanding its synthesis or metabolic pathways.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time by solving Newton's equations of motion for a system of atoms and molecules.

The flexible cycloheptyl and pyrrolidine (B122466) rings of this compound can adopt numerous conformations. MD simulations are an ideal tool to explore this conformational landscape. Such a study would involve:

Simulating the Molecule in Solution: Placing the molecule in a simulated box of solvent (e.g., water) to mimic physiological conditions.

Sampling Conformational Space: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the different shapes the molecule adopts.

Identifying Stable Conformations: Analyzing the simulation trajectory to identify the most frequently occurring and lowest energy conformations.

If this compound is being investigated as a potential ligand for a protein target, MD simulations are crucial for understanding the dynamics of their interaction. This analysis would entail:

Simulating the Protein-Ligand Complex: Placing the docked complex in a simulated physiological environment.

Assessing Binding Stability: Monitoring the root-mean-square deviation (RMSD) of the ligand and protein to see if the binding pose is stable over time.

Characterizing Key Interactions: Analyzing the trajectory to identify persistent hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

A hypothetical data table from an MD simulation of a this compound-protein complex is shown below.

| Metric | Hypothetical Value | Interpretation |

| Average Ligand RMSD | 1.5 Å | Indicates stable binding within the pocket. |

| Key Hydrogen Bond Occupancy | 85% with Asp120 | Suggests a strong and persistent interaction. |

| Binding Free Energy (MM/PBSA) | -8.5 kcal/mol | Predicts a favorable binding affinity. |

Note: The values in this table are illustrative and not based on actual simulations for this compound.

Molecular Docking and Scoring Function Development

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

For this compound, molecular docking would be used to predict its binding mode within the active site of a target protein. The process involves:

Preparing the Protein and Ligand Structures: Ensuring the correct protonation states and structural integrity.

Running the Docking Algorithm: Using software to sample a large number of possible binding poses.

Scoring the Poses: Employing a scoring function to rank the different poses, with the top-ranked pose representing the most likely binding mode.

The development of accurate scoring functions is an active area of research. These functions are mathematical models used to approximate the binding affinity between a protein and a ligand. They typically consider factors such as electrostatic interactions, van der Waals forces, and desolvation penalties. The performance of a scoring function is critical for the success of virtual screening campaigns.

Prediction of Binding Modes and Affinities

The prediction of how a small molecule like this compound will bind to a protein target and the strength of that interaction are fundamental aspects of computational drug design. These predictions are crucial for understanding the potential mechanism of action and for prioritizing compounds for further investigation.

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, a docking study would involve placing the molecule into the binding site of a target protein and evaluating the various possible conformations. The scoring functions within docking programs then estimate the binding affinity, typically in the form of a binding energy value. These scoring functions take into account factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding.

Advanced techniques such as molecular dynamics (MD) simulations can further refine these predictions. An MD simulation would model the this compound-protein complex over time, allowing for the observation of the dynamic stability of the predicted binding pose and providing a more accurate estimation of the binding free energy. acellera.com

Illustrative Data for Predicted Binding Affinities of this compound Analogs:

| Compound ID | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| This compound | Hypothetical Kinase 1 | -7.2 | Hydrophobic interaction with cycloheptyl group, H-bond with pyrrolidine N-H |

| Analog A | Hypothetical Kinase 1 | -8.5 | Additional H-bond with a newly introduced hydroxyl group |

| Analog B | Hypothetical Kinase 1 | -6.8 | Steric clash introduced by a bulky substituent |

| Analog C | Hypothetical GPCR 2 | -9.1 | Strong ionic interaction with a carboxylate group on the pyrrolidine ring |

Note: The data in this table is for illustrative purposes only to demonstrate the type of information generated from binding affinity predictions and does not represent experimentally validated results.

Virtual Screening Applications

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com The this compound scaffold can be used as a starting point in a virtual screening campaign in a few ways.

In a structure-based virtual screening (SBVS) approach, if a target protein structure is known, docking can be used to screen a large virtual library of compounds to see which ones are predicted to bind favorably to the target's active site. mdpi.com

Alternatively, in a ligand-based virtual screening (LBVS) approach, the this compound structure itself can be used as a query to search for molecules with similar properties. This is often done by comparing 2D fingerprints (representing structural features) or 3D shapes. This method is particularly useful when the structure of the target protein is unknown. nih.gov

Conceptual Workflow for a Virtual Screening Campaign Based on this compound:

Library Preparation: A large database of commercially available or synthetically feasible compounds is compiled.

Query Definition: The this compound scaffold is defined as the query for a similarity search or a pharmacophore model is built based on its key features.

Screening: The library is computationally screened against the query.

Hit Selection: The top-ranking compounds are selected based on a scoring function or similarity index.

Post-Screening Analysis: The selected hits are further filtered based on drug-like properties (e.g., Lipinski's rule of five) and visual inspection of their predicted binding modes.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles

Both SBDD and LBDD are foundational strategies in medicinal chemistry for the design and optimization of new drugs. The choice between them largely depends on the availability of structural information for the biological target.

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the target protein. nih.gov If the structure of a protein that this compound is hypothesized to bind to is available, SBDD can be employed to design analogs with improved affinity and selectivity. This would involve analyzing the predicted binding mode of this compound within the active site and identifying opportunities for new, favorable interactions. For example, if there is an unoccupied pocket in the binding site, a substituent could be added to the this compound scaffold to fill that pocket and increase binding affinity.

Ligand-Based Drug Design (LBDD) is utilized when the structure of the target is unknown, but a set of molecules that are active against the target have been identified. nih.gov In the context of this compound, if a series of its analogs with known biological activities were available, LBDD methods could be used to build a model that predicts the activity of new, untested compounds.

Pharmacophore Modeling Based on this compound Analogs

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific target and elicit a biological response. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.gov

If a set of active analogs of this compound were discovered, a pharmacophore model could be generated by aligning these molecules and identifying the common chemical features that are responsible for their activity. This model would serve as a 3D query for virtual screening to find new, structurally diverse compounds that also fit the pharmacophore and are therefore likely to be active. nih.gov

Hypothetical Pharmacophore Model for this compound Analogs:

| Pharmacophore Feature | Description |

| Hydrophobic (HY) | A large hydrophobic feature corresponding to the cycloheptyl ring. |

| Hydrogen Bond Donor (HBD) | The N-H group of the pyrrolidine ring. |

| Hydrogen Bond Acceptor (HBA) | A potential acceptor site on a substituent. |

| Positive Ionizable (PI) | The protonated nitrogen of the pyrrolidine ring at physiological pH. |

Note: This table represents a hypothetical pharmacophore model for illustrative purposes.

Scaffold Hopping and Lead Optimization (Conceptual)

Scaffold hopping is a strategy used in medicinal chemistry to identify new molecular backbones (scaffolds) that can serve as replacements for an existing one, while retaining the same biological activity. nih.gov Starting with this compound as a lead compound, scaffold hopping could be employed to discover structurally novel compounds that maintain the key pharmacophoric features but have different core structures. This can be beneficial for improving properties such as synthetic accessibility, metabolic stability, or for navigating around existing patents. nih.govnih.gov Computational tools can facilitate scaffold hopping by searching databases for scaffolds that can present the necessary pharmacophoric features in the correct 3D orientation. ic.ac.uk

Lead optimization is the iterative process of modifying the structure of a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov For this compound, a lead optimization campaign would involve making targeted chemical modifications to the scaffold. Computational chemistry can guide this process by predicting the effects of these modifications. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural changes with changes in biological activity, helping to prioritize which analogs to synthesize. nih.gov

Conceptual Lead Optimization Strategy for this compound:

| Optimization Goal | Proposed Modification to this compound | Computational Rationale |

| Increase Potency | Add a hydroxyl group to the cycloheptyl ring. | Prediction of a new hydrogen bond with the target protein. |

| Improve Selectivity | Replace the cycloheptyl ring with a more rigid bicyclic system. | Reduce conformational flexibility to better fit the target's active site. |

| Enhance Metabolic Stability | Introduce fluorine atoms to the cycloheptyl ring. | Block potential sites of metabolic oxidation. |

Note: The strategies in this table are conceptual and for illustrative purposes.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Systematic Modification of the 3-Cycloheptylpyrrolidine Scaffold

Impact of Pyrrolidine (B122466) Substitutions on Molecular Recognition

Substitutions on the pyrrolidine ring, particularly at the nitrogen atom (N-1) and other available carbon positions (C-2, C-4, C-5), can significantly impact molecular recognition and, consequently, biological activity. The nature of the substituent at the N-1 position is especially critical as it can influence the compound's basicity, lipophilicity, and potential to form hydrogen bonds.

| Substitution at N-1 | General Effect on Activity | Rationale |

| Small Alkyl Groups (e.g., Methyl, Ethyl) | Often enhances potency | Increases lipophilicity, potentially improving membrane permeability and van der Waals interactions with the target. |

| Bulky Alkyl Groups (e.g., tert-Butyl) | May decrease or abolish activity | Can introduce steric hindrance, preventing optimal binding to the target. |

| Polar Groups (e.g., Hydroxyl, Amino) | Can increase selectivity | Introduces potential for specific hydrogen bonding interactions, leading to a more defined binding mode. |

| Aromatic Rings | Can introduce additional binding interactions | May engage in π-π stacking or other aromatic interactions with the target protein. |

Substitutions at other positions on the pyrrolidine ring can also have profound effects. For instance, the introduction of a hydroxyl group can provide a key hydrogen bonding interaction, while a methyl group can probe for specific hydrophobic pockets within the binding site. The stereochemistry of these substitutions is also a critical determinant of activity.

Influence of Cycloheptyl Ring Modifications on Activity

The cycloheptyl ring, with its inherent conformational flexibility, presents a unique opportunity for SAR studies. Modifications to this ring can alter its size, shape, and lipophilicity, thereby influencing how the entire molecule fits into a binding pocket.

| Modification of Cycloheptyl Ring | Potential Impact on Activity | Rationale |

| Ring Contraction (e.g., to Cyclohexyl, Cyclopentyl) | May increase or decrease potency and selectivity | Alters the steric bulk and conformational profile, which can affect the fit within the binding site. |

| Ring Expansion (e.g., to Cyclooctyl) | Often leads to a decrease in activity | Can result in a molecule that is too large to be accommodated by the binding pocket. |

| Introduction of Substituents (e.g., Methyl, Hydroxyl) | Can fine-tune binding affinity and selectivity | Allows for the exploration of specific sub-pockets within the target binding site. |

| Introduction of Heteroatoms (e.g., Oxygen, Nitrogen) | Can alter polarity and hydrogen bonding potential | May introduce key interactions with polar residues in the binding site. |

Stereochemical Influences on Biological Activity

Stereochemistry is a critical factor governing the biological activity of chiral molecules like this compound. The three-dimensional arrangement of atoms dictates how a molecule interacts with its typically chiral biological target, with different stereoisomers often exhibiting vastly different potencies and pharmacological profiles.

Enantiomeric and Diastereomeric Activity Profiles

The this compound scaffold contains at least one stereocenter at the 3-position of the pyrrolidine ring. Substitutions at other positions can introduce additional stereocenters, leading to the possibility of multiple enantiomers and diastereomers. It is a well-established principle in pharmacology that different enantiomers of a drug can have different biological activities. For instance, one enantiomer may be a potent agonist, while the other is inactive or even an antagonist.

| Stereoisomer | Typical Activity Profile | Underlying Principle |

| Eutomer | The more potent enantiomer | Its three-dimensional structure is complementary to the binding site of the target. |

| Distomer | The less potent enantiomer | Its spatial arrangement does not allow for optimal interaction with the target. |

The separation and biological evaluation of individual stereoisomers are crucial for understanding the precise structural requirements for activity and for developing more selective and potent therapeutic agents.

Conformational Flexibility Analysis

The cycloheptyl ring is known for its significant conformational flexibility, being able to adopt several low-energy conformations, such as the chair and boat forms and various twist-chair and twist-boat intermediates. This flexibility can be both an advantage and a disadvantage in drug design. While it allows the molecule to adapt its shape to fit into a binding pocket, the energetic cost of adopting a specific "bioactive" conformation can reduce binding affinity.

Conformational analysis, through computational modeling and experimental techniques like NMR spectroscopy, is essential to understand the preferred conformations of this compound and its derivatives in solution and, by extension, in the biological environment. Locking the cycloheptyl ring into a specific, more rigid conformation through chemical modification can sometimes lead to a significant increase in potency if that conformation corresponds to the bioactive one.

Mechanistic Insights from Structural Variations

By systematically altering the structure of this compound and observing the corresponding changes in biological activity, valuable insights into the mechanism of action at the molecular level can be gained. For example, if the introduction of a hydrogen bond donor at a specific position dramatically increases potency, it suggests the presence of a complementary hydrogen bond acceptor in the target's binding site.

Similarly, the differential activity of enantiomers can provide clues about the stereochemical nature of the binding pocket. If the (R)-enantiomer is significantly more active than the (S)-enantiomer, it implies that the target has a specific three-dimensional architecture that preferentially recognizes the (R)-configuration. These structure-derived mechanistic insights are fundamental for the iterative process of lead optimization in drug discovery.

Correlation of Structural Features with Molecular Interactions

The molecular structure of this compound, featuring a five-membered pyrrolidine ring and a seven-membered cycloheptyl group at the 3-position, presents several key features that would theoretically govern its interactions with biological targets.

The Pyrrolidine Scaffold: The pyrrolidine ring itself is a versatile structural motif. Its saturated and non-planar nature allows for a three-dimensional exploration of the binding pockets of receptors and enzymes. The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and serves as a key anchoring point for substituents.

The 3-Cycloheptyl Substituent: The cycloheptyl group is a bulky, lipophilic moiety. Its size and conformational flexibility would play a crucial role in the compound's binding affinity and selectivity.

Van der Waals and Hydrophobic Interactions: It is hypothesized that the cycloheptyl ring would primarily engage in van der Waals forces and hydrophobic interactions within a corresponding lipophilic pocket of a biological target. The large surface area of the seven-membered ring would likely lead to more extensive hydrophobic contacts compared to smaller cycloalkyl groups like cyclopentyl or cyclohexyl.

Influence of Ring Size and Conformation: The size of the cycloalkyl substituent is a critical determinant of receptor binding efficiency. Studies on other classes of compounds have shown that varying the cycloalkyl ring size can significantly impact biological activity. The conformational flexibility of the cycloheptyl ring, which can adopt several low-energy conformations (e.g., chair and boat forms), could allow it to adapt its shape to fit optimally within a binding site. This adaptability might contribute to a higher binding affinity compared to more rigid structures.

Without experimental data, it is challenging to create a definitive data table. However, a hypothetical table illustrating the potential impact of varying the cycloalkyl ring size at the 3-position of the pyrrolidine ring on a generic receptor's binding affinity could be conceptualized as follows:

| Compound | Cycloalkyl Group | Hypothesized Receptor Affinity (Ki, nM) | Rationale |

| 1 | Cyclopentyl | 50 | Moderate hydrophobic interactions. |

| 2 | Cyclohexyl | 25 | Increased hydrophobic contacts compared to cyclopentyl. |

| 3 | This compound | 15 | Potentially optimal fit within a large hydrophobic pocket due to size and conformational flexibility. |

| 4 | Cyclooctyl | 40 | Possible steric hindrance due to excessive bulk, leading to a decrease in affinity. |

This table is purely illustrative and not based on experimental results.

Mapping Key Binding Determinants

To map the key binding determinants of this compound, one would typically rely on experimental techniques such as X-ray crystallography of the ligand-receptor complex or computational molecular modeling studies. In the absence of such data, a pharmacophore model can be postulated based on its structural features.

A hypothetical pharmacophore for a this compound derivative might include:

A Hydrogen Bond Acceptor/Donor: The nitrogen atom of the pyrrolidine ring.

A Hydrophobic Feature: The cycloheptyl ring.

A Positive Ionizable Feature: The protonated nitrogen of the pyrrolidine ring at physiological pH.

The spatial arrangement of these features would be critical for specific receptor recognition. The stereochemistry at the 3-position of the pyrrolidine ring would also be a key determinant. The (R) and (S) enantiomers would likely exhibit different binding affinities and biological activities due to the specific three-dimensional orientation of the cycloheptyl group in relation to the pyrrolidine ring and its nitrogen atom.

Based on a comprehensive search of available scientific literature, there is no published research detailing the pharmacological target identification and mechanistic elucidation of "this compound" or its derivatives in the context of the specified enzyme inhibition studies.

Therefore, it is not possible to provide scientifically accurate content for the requested article outline concerning:

Monoamine Oxidase (MAO) Inhibition

Poly(ADP-ribose) Polymerase (PARP) Inhibition

3-Chymotrypsin-like Protease (3CLPro) Inhibition

Cytochrome P450 (CYP) Enzyme Inhibition

Generating an article on this specific subject would not be possible without the underlying primary research data, which does not appear to exist in the public domain.

Pharmacological Target Identification and Mechanistic Elucidation in Vitro & Preclinical

Biological Target Identification Methodologies

Affinity-Based ProbesAffinity-based probes are chemical tools used to isolate and identify the binding partners of a bioactive compound.rsc.orgnih.govThere are no published reports on the design, synthesis, or application of an affinity-based probe derived from 3-Cycloheptylpyrrolidine for the purpose of target identification.

Due to the complete absence of specific data for this compound within the requested scientific framework, it is not possible to generate the instructed article while adhering to the requirements of scientific accuracy and strict focus on the subject compound.

Proteomics-Based Target Identification

To understand the mechanism of action of this compound, the first critical step is the identification of its direct molecular targets within the proteome. Chemical proteomics provides a powerful suite of tools for this purpose, enabling the discovery of specific protein-small molecule interactions in a complex biological system. mdpi.comnih.gov The primary strategies that would be employed involve affinity-based and activity-based approaches.

One common method is Compound-Centric Chemical Proteomics (CCCP) . mdpi.com In this approach, a chemical probe is synthesized by modifying the this compound molecule to include two key features: a reactive group for covalent cross-linking to its target and a reporter tag (like biotin (B1667282) or an alkyne group for click chemistry) for enrichment and identification. rsc.org

The experimental workflow would be as follows:

Probe Synthesis: A derivative of this compound is created, incorporating a photo-activatable cross-linker and a biotin tag.

Cellular Treatment: Live cells or cell lysates are incubated with the synthesized probe, allowing it to bind to its protein targets.

Cross-linking: The sample is exposed to UV light to induce the photo-activatable group, forming a stable covalent bond between the probe and its target protein(s).

Enrichment: The cells are lysed, and the biotin-tagged protein complexes are captured and purified using streptavidin-coated beads.

Identification: The enriched proteins are separated from the beads, digested into smaller peptides, and identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

A parallel control experiment using a structurally similar but biologically inactive analog of this compound, or a competition experiment with an excess of the original unlabeled compound, would be crucial to distinguish specific targets from non-specific binders. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), could be integrated to enhance the accuracy of target identification by comparing the relative abundance of proteins captured in the presence and absence of the competitor compound. pharmafeatures.com

The table below illustrates the type of data that would be generated from such a proteomics experiment, ranking potential protein targets based on their enrichment scores.

| Protein ID (Uniprot) | Gene Name | Protein Name | Enrichment Ratio (Probe vs. Control) | Function |

|---|---|---|---|---|

| P04637 | TP53 | Cellular tumor antigen p53 | 15.2 | Transcription factor, cell cycle regulation, apoptosis |

| P42336 | CDK2 | Cyclin-dependent kinase 2 | 12.8 | Cell cycle control |

| Q05397 | GSK3B | Glycogen synthase kinase-3 beta | 9.5 | Signaling cascade component |

| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 7.3 | Survival signaling, metabolism |

Pathway Modulation and Cellular Effects (Mechanistic)

Following the identification of potential protein targets, the next phase of investigation focuses on how the interaction between this compound and its target(s) translates into functional changes within the cell. This involves dissecting the compound's impact on intracellular signaling pathways and its ultimate effect on cellular processes like apoptosis and cell cycle progression.

Based on the hypothetical targets identified via proteomics (e.g., kinases like GSK3B or AKT1), the investigation would proceed to validate these interactions and map their downstream consequences. Western blotting is a cornerstone technique for this analysis. youtube.com Researchers would treat relevant cell lines with varying concentrations of this compound and measure changes in the phosphorylation status of key signaling proteins.

For instance, if AKT1 were a confirmed target, its activity modulation would be assessed by examining the phosphorylation of its downstream substrates, such as mTOR or PRAS40. The experimental design would involve:

Treating cells with this compound for various time points.

Preparing cell lysates and separating proteins by gel electrophoresis.

Using specific antibodies to detect both the total levels of signaling proteins (e.g., total AKT) and their activated, phosphorylated forms (e.g., phospho-AKT Ser473). youtube.com

The use of known activators (e.g., growth factors like EGF) and inhibitors of the pathway would help to precisely position the action of this compound within the signaling cascade. youtube.comcellsignal.com

The following table shows a hypothetical outcome of a Western blot analysis, quantifying the change in phosphorylation of key signaling proteins after treatment with this compound.

| Protein Target | Phosphorylation Site | Fold Change in Phosphorylation (Treated vs. Untreated) | Implication |

|---|---|---|---|

| AKT1 | Ser473 | -3.5 | Inhibition of PI3K/AKT survival pathway |

| GSK3B | Ser9 | -4.2 | Activation of GSK3B (inhibitory phosphorylation is reduced) |

| mTOR | Ser2448 | -2.8 | Downregulation of mTOR signaling |

| ERK1/2 | Thr202/Tyr204 | +1.1 | No significant effect on MAPK/ERK pathway |

The modulation of signaling pathways controlling cell survival and proliferation often leads to changes in the cell cycle and the induction of programmed cell death (apoptosis). The mechanistic investigation into how this compound achieves these effects would involve specific assays to pinpoint its influence on the molecular machinery of these processes.

Cell Cycle Arrest Mechanism: To determine how this compound may halt cell cycle progression, researchers would analyze the expression and activity of key regulatory proteins. After treating cells, Western blot analysis would be used to measure the levels of cyclins (e.g., Cyclin D1, Cyclin B1) and cyclin-dependent kinases (CDKs) that govern transitions between cell cycle phases (G1, S, G2, M). aacrjournals.org A common mechanism of cell cycle arrest involves the upregulation of CDK inhibitors like p21 or p27. reactionbiology.com Therefore, the expression of these inhibitory proteins would also be quantified. For example, a significant increase in p21 protein levels coupled with a decrease in Cyclin D1 would strongly suggest a mechanism involving arrest at the G1/S checkpoint. aacrjournals.org

Apoptosis Induction Mechanism: To elucidate the mechanism of apoptosis, the focus would be on the key protein players in the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A primary method involves Western blotting for caspase proteins. The cleavage of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) from their inactive pro-forms into their active, cleaved forms is a hallmark of apoptosis. researchgate.net Furthermore, the expression levels of Bcl-2 family proteins would be examined. A mechanistic hallmark of the intrinsic pathway is an increased ratio of pro-apoptotic proteins (e.g., Bax, Bak) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. researchgate.netnih.gov

The illustrative data below details the mechanistic changes in cell cycle and apoptosis regulatory proteins following exposure to this compound.

| Protein | Process | Observed Change | Mechanistic Implication |

|---|---|---|---|

| p21 (CDKN1A) | Cell Cycle | Increased expression | Inhibition of CDK2/Cyclin E complex, leading to G1 arrest |

| Cyclin D1 | Cell Cycle | Decreased expression | Suppression of G1/S phase transition |

| Cleaved Caspase-3 | Apoptosis | Increased levels | Activation of executioner caspase, driving apoptosis |

| Bax/Bcl-2 Ratio | Apoptosis | Increased ratio | Shift towards pro-apoptotic signaling, promoting mitochondrial pathway |

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structure of a compound and its biological activity. nih.gov For the 3-cycloheptylpyrrolidine series, ML-based QSAR models can be developed to predict the therapeutic efficacy of novel analogs. These models are trained on datasets of known derivatives and their corresponding biological activities, learning to correlate specific structural features with desired outcomes. mdpi.com

Table 1: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Specific Example | Information Encoded |

|---|---|---|

| Topological | Connectivity Indices | Describes the branching and connectivity of atoms within the molecule. |